molecular formula C10H8N2O2S B183594 phenyl N-(1,3-thiazol-2-yl)carbamate CAS No. 39142-40-0

phenyl N-(1,3-thiazol-2-yl)carbamate

Cat. No. B183594
CAS RN: 39142-40-0
M. Wt: 220.25 g/mol
InChI Key: CXVVRXLSXHPYDR-UHFFFAOYSA-N
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Description

Phenyl N-(1,3-thiazol-2-yl)carbamate is a chemical compound with the CAS Number: 39142-40-0 . It has a molecular weight of 220.25 . The IUPAC name for this compound is phenyl 1,3-thiazol-2-ylcarbamate .


Molecular Structure Analysis

In the crystal structure of phenyl N-(1,3-thiazol-2-yl)carbamate, intermolecular N—H⋯N and C—H⋯O interactions link the molecules into a two-dimensional network, forming R 2 2(8) ring motifs . π–π contacts between the thiazole rings [centroid–centroid distance = 3.535 (1) Å] may further stabilize the structure .


Physical And Chemical Properties Analysis

Phenyl N-(1,3-thiazol-2-yl)carbamate is a powder with a melting point of 178-182°C . It is stored at room temperature .

Safety And Hazards

The safety information for phenyl N-(1,3-thiazol-2-yl)carbamate includes the following hazard statements: H302 and H317 . Precautionary statements include P261, P264, P270, P272, P280, P301+P312, P302+P352, P330, P333+P313, P363, and P501 .

properties

IUPAC Name

phenyl N-(1,3-thiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c13-10(12-9-11-6-7-15-9)14-8-4-2-1-3-5-8/h1-7H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVVRXLSXHPYDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349519
Record name phenyl N-(1,3-thiazol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

phenyl N-(1,3-thiazol-2-yl)carbamate

CAS RN

39142-40-0
Record name phenyl N-(1,3-thiazol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred mixture of 2-aminothiazole (2 g, 20 mmol), pyridine (10 mL), and anhydrous dichloromethane (20 mL) was added phenyl chloroformate (3 mL, 24 mmol) under argon at 0° C. The mixture was stirred at the same temperature for 5 min and at rt overnight before saturated aqueous sodium bicarbonate solution (30 mL) was added slowly. After mixed with heptanes (30 mL), the mixture was stirred for 30 min. The solid was filtered, washed with water (3×3 mL) and then diethylether (3×3 mL), and dried to give phenyl thiazol-2-ylcarbamate (3.4 g, 15 mmol, 75% yield) as an off-white solid.
Quantity
2 g
Type
reactant
Reaction Step One
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10 mL
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reactant
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20 mL
Type
solvent
Reaction Step One
Quantity
3 mL
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reactant
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Quantity
30 mL
Type
reactant
Reaction Step Three
[Compound]
Name
heptanes
Quantity
30 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Using analogous procedures to those described in Example 49, the appropriate 2-amino-1,3-thiazole was reacted with phenyl chloroformate and the phenyl N-(1,3-thiazol-2-yl)carbamate so obtained was reacted with the appropriate alkylamine to give the compounds described in Table II.
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Synthesis routes and methods III

Procedure details

After dissolving 2-aminothiazole (5.01 g, 50.0 mmol) and pyridine (7.91 g, 100 mmol) in dimethylformamide (50 ml), phenyl chloroformate (8.22 g, 52.5 mmol) was added while cooling on ice, and the mixture was stirred at room temperature for 1 hour. The reaction solution was distributed between an ethyl acetate-tetrahydrofuran mixed solvent and water, the organic layer was washed with water and saturated saline and dried over anhydrous magnesium sulfate, the drying agent was filtered off and the filtrate was distilled off under reduced pressure. After adding ethyl acetate and then hexane to the obtained crude product, the precipitated crystals were filtered out and blow-dried to obtain the title compound (10.6 g, 48.1 mmol, 96%) as colorless crystals.
Quantity
5.01 g
Type
reactant
Reaction Step One
Quantity
7.91 g
Type
reactant
Reaction Step One
Quantity
8.22 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
ethyl acetate tetrahydrofuran
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0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
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Yield
96%

Synthesis routes and methods IV

Procedure details

After dissolving 2-aminothiazole (5.01 g, 50.0 mmol) and pyridine (7.91 g, 100 mmol) in dimethylformamide (50 ml), phenylchloroformate (8.22 g, 52.5 mmol) was added while cooling on ice, and the mixture was stirred at room temperature for 1 hour. The reaction solution was distributed between an ethyl acetate-tetrahydrofuran mixed solvent and water, the organic layer was washed with water and saturated brine and dried over anhydrous magnesium sulfate, the drying agent was filtered off and the filtrate was distilled off under reduced pressure. After adding ethyl acetate and then hexane to the obtained crude product, the precipitated crystals were filtered out and blow-dried to obtain the title compound (10.6 g, 48.1 mmol, 96%) as colorless crystals.
Quantity
5.01 g
Type
reactant
Reaction Step One
Quantity
7.91 g
Type
reactant
Reaction Step One
Quantity
8.22 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
ethyl acetate tetrahydrofuran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
96%

Synthesis routes and methods V

Procedure details

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reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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phenyl N-(1,3-thiazol-2-yl)carbamate
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phenyl N-(1,3-thiazol-2-yl)carbamate

Citations

For This Compound
1
Citations
JG Tang, YZ Wu, S Bi, GH Zhang… - … Section E: Structure …, 2009 - scripts.iucr.org
In the title compound, C10H8N2O2S, the planes of the aromatic rings are oriented at a dihedral angle of 66.69 (3). In the crystal structure, intermolecular N—H⋯N and C—H⋯O …
Number of citations: 7 scripts.iucr.org

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